

# Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: 6-Hydroxynicotinic acid

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This document provides a comprehensive guide to the chemical synthesis of **6-hydroxynicotinic acid** from coumalic acid. The described two-step method is a well-established procedure, offering reliable yields of this important heterocyclic building block. The protocols detailed below are based on established laboratory practices and provide a clear pathway for the successful synthesis and purification of the target compound.

## Overview of the Synthetic Pathway

The conversion of coumalic acid to **6-hydroxynicotinic acid** is achieved through a two-step synthetic sequence. The first step involves the esterification of coumalic acid with methanol in the presence of a strong acid catalyst to yield methyl coumalate. The subsequent step is a ring transformation reaction where methyl coumalate is treated with ammonia, followed by hydrolysis, to afford the final product, **6-hydroxynicotinic acid**.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis, providing a clear overview of the reactants, products, and expected outcomes.

Table 1: Reagents and Molar Quantities for Methyl Coumalate Synthesis

Compound	Molecular Formula	Molar Mass (g/mol )	Starting Quantity	Moles (approx.)
Coumalic Acid	C <sub>6</sub> H <sub>4</sub> O <sub>4</sub>	140.09	35.0 - 50.0 g	0.25 - 0.36
Sulfuric Acid (conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	100 - 139 mL	-
Methanol	CH <sub>4</sub> O	32.04	50 - 70 mL	-
Sodium Carbonate	Na <sub>2</sub> CO <sub>3</sub>	105.99	~150 - 220 g	-

Table 2: Reagents and Molar Quantities for **6-Hydroxynicotinic Acid** Synthesis

Compound	Molecular Formula	Molar Mass (g/mol )	Starting Quantity	Moles (approx.)
Methyl Coumalate	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub>	154.12	18.0 - 45.0 g	0.12 - 0.29
Ammonia Solution	NH <sub>3</sub> (aq)	17.03	20 mL (d=0.88) or 117 mL (14%)	-
Sodium Hydroxide	NaOH	40.00	40.0 g	1.0
Hydrochloric Acid (conc.)	HCl	36.46	~250 mL	-

Table 3: Product Yields and Physical Properties

Product	Appearance	Yield Range	Melting Point
Methyl Coumalate	-	32-47%	68-74 °C
6-Hydroxynicotinic Acid	Bright yellow microcrystalline solid	58-91%	299-300 °C (decomposes)[1][2]

## Experimental Protocols

### Part 1: Synthesis of Methyl Coumalate

This procedure outlines the esterification of coumalic acid to form the methyl coumalate intermediate.

Materials:

- Coumalic acid
- Concentrated sulfuric acid
- Methanol
- Anhydrous sodium carbonate
- Ice
- 500 mL round-bottom flask
- 2 L beaker
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Heating mantle or water bath
- Büchner funnel and filtration apparatus

Procedure:

- Carefully add 100 mL of concentrated sulfuric acid to a 250 mL round-bottom flask.[\[2\]](#)
- In small portions, add 35 g of finely powdered coumalic acid to the sulfuric acid with swirling.  
[\[2\]](#) Maintain the temperature below 30°C using an ice-water bath.[\[2\]](#)

- Slowly add 50 mL of methanol in small portions, ensuring the temperature does not rise above 35°C.[2]
- Heat the reaction mixture on a boiling water bath for 1.5 hours.[2]
- Cool the mixture and slowly pour it into 500 mL of an ice-water slurry with stirring.[2]
- Neutralize the mixture by adding a slurry of approximately 150 g of sodium carbonate until the solution is just neutral.[2]
- Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water.[2]
- Air-dry the product. The expected yield is around 18 g (47%).[2]

## Part 2: Synthesis of 6-Hydroxynicotinic Acid

This protocol details the conversion of methyl coumalate to the final product, **6-hydroxynicotinic acid**.

Materials:

- Methyl coumalate
- Ammonia solution (d = 0.88 g/mL)
- Sodium hydroxide
- Concentrated hydrochloric acid
- Ice
- 250 mL and 2 L beakers
- Magnetic stirrer and stir bar
- Thermometer
- Ice-water bath

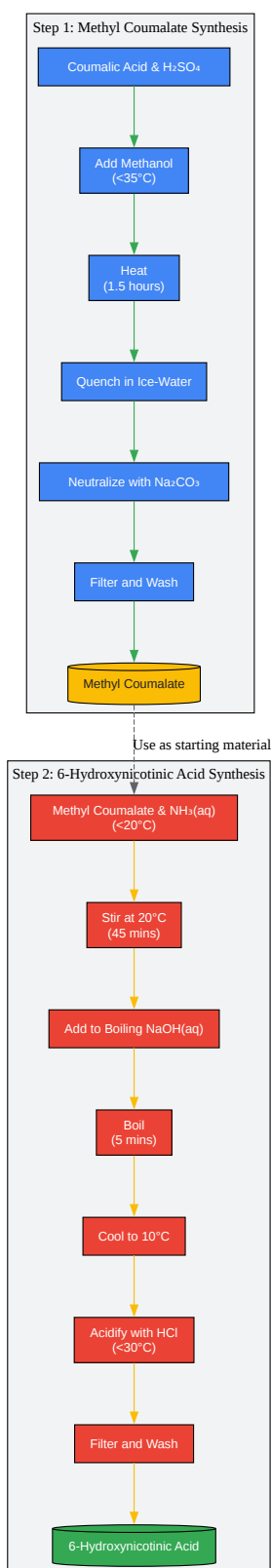
- Büchner funnel and filtration apparatus

#### Procedure:

- In a 250 mL beaker placed in an ice-water bath, combine 20 mL of ammonia solution and 30 mL of water.<sup>[2]</sup>
- With stirring, add 18 g of methyl coumalate in portions over approximately 5 minutes, keeping the temperature below 20°C.<sup>[2]</sup>
- Stir the resulting dark red solution for an additional 45 minutes at 20°C.<sup>[2]</sup>
- In a separate beaker, prepare a solution of 40 g of sodium hydroxide in 250 mL of water and bring it to a boil.<sup>[2]</sup>
- Add the methyl coumalate-ammonia mixture to the boiling sodium hydroxide solution.<sup>[2]</sup>
- Boil the reaction mixture for 5 minutes, then cool it to 10°C in an ice-water bath.<sup>[2]</sup>
- With stirring, add concentrated hydrochloric acid to precipitate the product. The temperature should not exceed 30°C during neutralization.<sup>[2]</sup>
- Allow the acidified solution to stand in the ice-water bath for 1 hour.<sup>[2]</sup>
- Collect the bright yellow crystalline solid by filtration, wash with water, and air dry.<sup>[2]</sup> The expected yield is 8.5 g (58%).<sup>[2]</sup>

## Visual Representation of the Workflow

The following diagram illustrates the key stages of the synthesis process.



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Caption: Workflow for the two-step synthesis of **6-Hydroxynicotinic acid**.

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## References

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